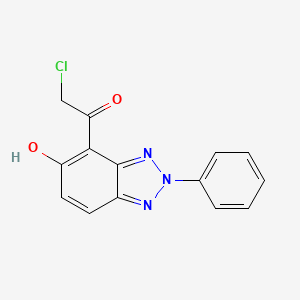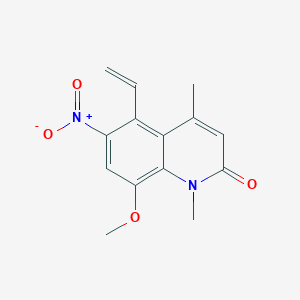![molecular formula C8H10F2N2S2 B14186568 1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- CAS No. 848412-46-4](/img/structure/B14186568.png)
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1,2,4-thiadiazole derivatives typically involves the formation of the thiadiazole ring through cyclization reactions. One common method is the oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine (III) bis(trifluoroacetate) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1,2,4-thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Used in organic semiconductors.
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with applications in materials science.
The uniqueness of 1,2,4-thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
848412-46-4 |
|---|---|
Formule moléculaire |
C8H10F2N2S2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
5-(6,6-difluorohex-5-enylsulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H10F2N2S2/c9-7(10)4-2-1-3-5-13-8-11-6-12-14-8/h4,6H,1-3,5H2 |
Clé InChI |
QUJGXIHLNMAOGI-UHFFFAOYSA-N |
SMILES canonique |
C1=NSC(=N1)SCCCCC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)

![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)



![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)

